Paracetamol-d4
Overview
Description
Paracetamol-d4, also known as Acetaminophen-d4, is a variant of the popular analgesic and antipyretic drug Paracetamol . The “d4” in its name refers to the presence of four deuterium atoms in its molecular structure . It is often used as an internal standard for the quantification of Paracetamol .
Synthesis Analysis
The synthesis of Paracetamol involves a two-step process that illustrates the electrophilic reactivities of carbonyls . A new and easy method of Paracetamol synthesis involves a diazotization reaction . The reaction starts with a nitration reaction of acetanilide to form p-nitro acetanilide, followed by a reduction of the final product to produce p-amino acetanilide, creating a diazonium salt which then reacts with 10% of 2.5 M sodium hydroxide .
Molecular Structure Analysis
Paracetamol-d4 has a molecular formula of C8H5D4NO2 . The molecule is extensively conjugated: the lone pair on the hydroxyl oxygen, the benzene pi cloud, the nitrogen lone pair, the p orbital on the carbonyl carbon, and the lone pair on the carbonyl oxygen are all conjugated . The benzene ring is highly reactive toward electrophilic aromatic substitution by the presence of two activating groups .
Chemical Reactions Analysis
Paracetamol-d4, like its non-deuterated counterpart, is involved in various chemical reactions. A practical class, the two-step synthesis of paracetamol, has been devised to illustrate the electrophilic reactivities of carbonyls . A new and easy method of Paracetamol synthesis involves a diazotization reaction .
Physical And Chemical Properties Analysis
Paracetamol-d4 has a molecular weight of 155.19 g/mol . It has a complex structure with several functional groups, including a phenolic hydroxyl group and an amide group . The physical and chemical properties of Paracetamol have been evaluated for mass uniformity, friability, hardness, content uniformity, and dissolution rate .
Scientific Research Applications
Environmental Monitoring : Paracetamol, due to its widespread use, has been increasingly found in natural environments like water and soil. Studies have focused on monitoring its concentration in water and treating polluted effluents. For instance, an integrated approach involving electrochemical sensors and water treatment technologies has been used for environmental application on paracetamol control (Henrique et al., 2020).
Mechanism of Action : Despite its extensive use, the exact mechanism of action of paracetamol remains largely unknown. Research has explored various theories, including inhibition of CNS cyclooxygenase enzymes and its interaction with the endocannabinoid and serotonergic pathways (Ayoub, 2021).
Biodegradation and Utilization : Studies on the degradation of paracetamol by bacterial strains, such as Pseudomonas moorei, have been conducted to understand its biodegradation mechanism and design effective wastewater treatment systems (Żur et al., 2018).
Analytical Methodologies : Various methods, including electrochemical and voltammetric techniques, have been developed for the quantitative determination of paracetamol in different matrices. These methods are crucial for drug assay and quality control, especially considering the toxic effects of overdose (Kumar & Letha, 1997).
Toxicity Studies : Research on the toxicity of paracetamol includes exploring its effects on human epidermal melanocytes, indicating potential roles in undesirable side effects due to accumulation in pigmented tissues (Wrześniok et al., 2016).
Cyto-Genotoxicity Assessment : The evaluation of paracetamol's cyto-genotoxic effects on freshwater invertebrates, such as Daphnia magna, has been conducted to understand its impact on aquatic life (Liu, Ding, & Nie, 2019).
Pharmacokinetics and Metabolism : Studies on the metabolism of paracetamol and related genetic differences have been crucial in understanding intersubject and ethnic variability in drug response and toxicity risk (Zhao & Pickering, 2011).
Future Directions
Research is ongoing to improve the efficacy and safety of Paracetamol-d4. For example, genotyping may improve efficacy and safety . Within the current trend toward the minimization of opioid analgesia, it is consistently included in multimodal, non-opioid, or opioid-sparing therapies . Future research may focus on further understanding its mechanism of action and finding ways to mitigate its potential liver toxicity .
properties
IUPAC Name |
N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480413 | |
Record name | Paracetamol-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaminophen-d4 | |
CAS RN |
64315-36-2 | |
Record name | Paracetamol-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64315-36-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.